![molecular formula C15H16N4O4S B2396983 Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate CAS No. 1903712-32-2](/img/structure/B2396983.png)
Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. One such method involves the use of a Pd-catalytic method for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate . This compound can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations .Molecular Structure Analysis
The molecular structure of thiophene involves a five-membered ring with four carbon atoms and one sulfur atom . The “electron pairs” on sulfur are significantly delocalized in the π electron system and behaves extremely reactive like benzene derivative .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, 3-methoxythieno[3,4-b]thiophene-2-carboxylate could further undergo bromination in the presence of NBS in DMF to yield a brominated compound .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- Thiophene derivatives have piqued interest as potential anticancer agents. Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate may exhibit cytotoxic effects against cancer cells, making it a subject of study in oncology research .
- The thiophene ring system has been associated with anti-inflammatory properties. Researchers have explored whether this compound can modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases .
- Thiophene-based molecules often possess antimicrobial activity. Investigations into the compound’s ability to inhibit bacterial growth or combat fungal infections are ongoing .
- Thiophene derivatives play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. Researchers explore their effectiveness in protecting metals from corrosion .
- The compound’s structure suggests potential as a metal complexing agent. Investigations may focus on its ability to bind to metal ions and influence their behavior .
- Given the diverse biological effects of thiophene derivatives, researchers might explore their use in developing environmentally friendly insecticides or pest control agents .
Anticancer Properties
Anti-Inflammatory Activity
Antimicrobial Effects
Organic Semiconductors and Electronics
Corrosion Inhibition
Metal Complexing Agents
Insecticides and Pest Control
Other Pharmacological Properties
Future Directions
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
methyl 3-[(6-morpholin-4-ylpyrimidine-4-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-22-15(21)13-10(2-7-24-13)18-14(20)11-8-12(17-9-16-11)19-3-5-23-6-4-19/h2,7-9H,3-6H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEYCIIDOFSAAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate |
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